molecular formula C15H18N2O B2511478 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol CAS No. 684238-90-2

2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol

カタログ番号: B2511478
CAS番号: 684238-90-2
分子量: 242.322
InChIキー: STBFRYOMWBQZCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol is a chemical compound with the molecular formula C15H18N2O It is a derivative of tetrahydroacridine, a class of compounds known for their diverse biological activities

生化学分析

Biochemical Properties

2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol is known to interact with various enzymes and proteins. It has been found to exhibit inhibitory activities against acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β) . The compound can occupy both the catalytic anionic site and the peripheral anionic site of AChE .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function. It has been shown to have a lack of toxicity to SH-SY5Y neuroblastoma cells at concentrations of up to 25 μM .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit the activity of enzymes such as AChE and GSK-3 β .

Temporal Effects in Laboratory Settings

It has been observed to exhibit stable inhibitory activities against AChE and GSK-3 β .

Metabolic Pathways

Given its inhibitory activity against AChE and GSK-3 β, it is likely to interact with metabolic pathways involving these enzymes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol typically involves the reaction of 9-amino-1,2,3,4-tetrahydroacridine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 9-amino-1,2,3,4-tetrahydroacridine.

    Reagent: Ethylene oxide.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.

    Product Isolation: The product is isolated through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

類似化合物との比較

Similar Compounds

Uniqueness

2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol is unique due to its specific structural features that allow for effective interaction with acetylcholinesterase. Its ethanolamine side chain provides additional binding interactions, potentially leading to improved efficacy and selectivity compared to other similar compounds .

生物活性

2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The primary biological activities of this compound are attributed to its dual inhibition of two key enzymes: acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK-3 β) .

  • Acetylcholinesterase Inhibition : By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This effect is crucial for improving cognitive functions that are often impaired in Alzheimer's patients.
  • GSK-3 β Inhibition : Inhibition of GSK-3 β is associated with reduced tau hyperphosphorylation and subsequent neurofibrillary tangle formation, which are pathological hallmarks of Alzheimer’s disease.

Research indicates that this compound exhibits low toxicity to neuronal cells (specifically SH-SY5Y neuroblastoma cells) at concentrations up to 25 µM. This suggests a favorable safety profile for potential therapeutic use.

Table 1: Summary of Biological Activities

Activity TypeMechanismTarget EnzymeEffect
AChE InhibitionCompetitive inhibitionAcetylcholinesteraseIncreased acetylcholine levels
GSK-3 β InhibitionNon-competitive inhibitionGlycogen synthase kinase 3 βReduced tau phosphorylation

Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Effects : Experimental studies have demonstrated that the compound can protect neurons from oxidative stress and apoptosis. This protective mechanism is vital for maintaining neuronal health in neurodegenerative conditions.
  • In Vitro Studies : A study reported an IC50 value for AChE inhibition at approximately 7.31 µM, showcasing its potency compared to other known inhibitors like tacrine and donepezil .
  • Structure-Activity Relationship (SAR) : The ethanolamine side chain enhances binding interactions with AChE, potentially leading to improved efficacy over other similar compounds .

Case Studies

A notable case study involved the evaluation of this compound in animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function as measured by behavioral tests and biochemical markers associated with cholinergic activity.

Table 2: Case Study Results

ParameterControl Group (Placebo)Treatment Group (Compound)
Memory Retention Score45%75%
AChE ActivityHighReduced
Tau Phosphorylation LevelHighSignificantly Lowered

特性

IUPAC Name

2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-10-9-16-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1,3,5,7,18H,2,4,6,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBFRYOMWBQZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。